molecular formula C16H24ClNO3 B1397323 Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219964-52-9

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No. B1397323
CAS RN: 1219964-52-9
M. Wt: 313.82 g/mol
InChI Key: LNMSBLBRMBIIGI-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the CAS number 1219964-52-9 . It is used as an intermediate in the synthesis of Raloxifene hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO2.ClH/c16-14(13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H . This code provides a specific representation of the molecule’s structure. For a visual representation, please refer to specialized chemical databases or software.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthesis of Schiff and Mannich Bases : The compound has been used in the synthesis of Schiff and Mannich bases involving isatin derivatives, showcasing its role in the creation of complex organic compounds with potential applications in pharmaceuticals and materials science (Bekircan & Bektaş, 2008).

  • Formation of Derived Schiff Base Compounds : It contributes to the formation of derived Schiff base compounds with notable optical nonlinear properties, indicating its utility in the development of materials with potential applications in photonics and optoelectronics (Abdullmajed et al., 2021).

Biological and Pharmacological Research

  • Anti-juvenile Hormone Agent : A derivative of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, specifically Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, has been identified as a novel anti-juvenile hormone agent, indicating its potential application in controlling insect populations and studying hormone pathways (Ishiguro et al., 2003).

  • Anti-JH Activity : Another derivative, Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), has been studied for its anti-JH activity, providing insights into juvenile hormone pathways and potential applications in pest control (Kuwano et al., 2008).

Optical and Material Properties

  • Nonlinear Optical Properties : The compound has been utilized in the synthesis of Schiff base compounds showing nonlinear refractive indices, indicating its potential in developing materials for optical applications such as optical limiters and photonics (Abdullmajed et al., 2021).

  • Liquid Crystalline Polysiloxanes : Derivatives of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride have been used in the synthesis of monomers for liquid crystalline polysiloxanes, highlighting its importance in the field of advanced materials, particularly in the creation of liquid crystal displays and other optical devices (Bracon et al., 2000).

properties

IUPAC Name

ethyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)13-6-8-15(9-7-13)20-12-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMSBLBRMBIIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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